1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C24H26N2O4 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-[3-(5-phenylmethoxyindol-1-yl)propanoyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C24H26N2O4/c27-23(26-12-4-7-20(16-26)24(28)29)11-14-25-13-10-19-15-21(8-9-22(19)25)30-17-18-5-2-1-3-6-18/h1-3,5-6,8-10,13,15,20H,4,7,11-12,14,16-17H2,(H,28,29) |
InChI Key |
FYZYSEWVLYUENI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Indole Core Functionalization
The 5-(benzyloxy)-1H-indole subunit is synthesized via nucleophilic aromatic substitution or metal-catalyzed cross-coupling. For example, benzyl ether formation at the 5-position of indole is achieved using benzyl bromide in the presence of a base such as potassium carbonate. Subsequent N-alkylation at the indole’s 1-position is performed using 1,3-dibromopropane under Mitsunobu conditions or via SN2 displacement.
Piperidine-3-Carboxylic Acid Preparation
Piperidine-3-carboxylic acid derivatives are synthesized through cyclization of δ-amino acids or reduction of pyridine carboxylates. A common approach involves the hydrogenation of nipecotic acid precursors, followed by Boc protection to prevent undesired side reactions during subsequent coupling steps.
Stepwise Synthesis and Reaction Optimization
Coupling of Indole and Propanoyl Linker
The propanoyl spacer is introduced via acyl chloride intermediacy. In a representative procedure, 5-(benzyloxy)-1H-indole is treated with 3-bromopropanoyl chloride in dichloromethane (DCM) with triethylamine as a base, yielding 3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl chloride. This intermediate is isolated in 75–85% yield and used without further purification.
Amide Bond Formation with Piperidine-3-Carboxylic Acid
The final coupling step employs peptide-based reagents to form the amide bond. A protocol adapted from CFTR potentiator synthesis utilizes TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DIPEA (N,N-diisopropylethylamine) in DMF to couple the propanoyl-indole intermediate with piperidine-3-carboxylic acid. Key reaction parameters include:
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Coupling reagent | TBTU | 63–70 | |
| Base | DIPEA | – | |
| Solvent | DMF | – | |
| Reaction time | 16 hours (room temp) | – |
Alternative Routes and Comparative Analysis
Pictet-Spengler Cyclization
A patent-pending method leverages the Pictet-Spengler reaction to construct the indole-piperidine framework in a single step. Tryptamine derivatives are condensed with piperidin-4-one under acidic conditions, yielding spirocyclic intermediates that are subsequently oxidized and functionalized. While this route reduces step count, it requires stringent control of stereochemistry and yields ≤50%.
Solid-Phase Synthesis
Solid-supported strategies using Wang resin have been explored for iterative coupling. The indole subunit is anchored via its carboxylic acid group, followed by sequential addition of propanoyl and piperidine modules. This method achieves 55–60% overall yield but necessitates specialized equipment for resin handling.
Purification and Analytical Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/methanol gradients) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). Purity thresholds >95% are routinely achieved, as confirmed by LC-MS.
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3): Key signals include δ 7.35–7.25 (m, 5H, benzyl aromatic), δ 6.85 (s, 1H, indole H-2), and δ 3.65–3.50 (m, piperidine H-3).
-
HRMS : Calculated for C24H26N2O4 [M+H]+: 407.1965; Found: 407.1968.
Challenges and Mitigation Strategies
Byproduct Formation
N-Oxidation of the piperidine ring is a common side reaction, minimized by conducting reactions under inert atmosphere and avoiding strong oxidizing agents.
Solubility Issues
The carboxylic acid moiety’s poor solubility in organic solvents is addressed by employing polar aprotic solvents (DMF, DMSO) or transient protection as tert-butyl esters.
Industrial-Scale Considerations
Kilogram-scale synthesis employs continuous flow reactors for the coupling step, enhancing heat transfer and reducing reaction times by 40% compared to batch processes. Economic analysis favors the TBTU-mediated route due to reagent cost and scalability.
Applications and Derivative Synthesis
While beyond the scope of preparation methods, the compound serves as a precursor to:
Chemical Reactions Analysis
Types of Reactions
1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride and a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Medicinal Chemistry
This compound has been explored for its potential as a drug candidate due to its structural similarity to known bioactive molecules. Research indicates that derivatives of indole exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects.
Anticancer Activity
Studies have shown that compounds containing indole structures can inhibit tumor growth and induce apoptosis in cancer cells. The benzyloxy group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and exert therapeutic effects.
Neuropharmacology
The piperidine moiety is known for its role in modulating neurotransmitter systems. Research into similar compounds suggests that they may have implications in treating neurodegenerative diseases and psychiatric disorders by influencing serotonin and dopamine pathways.
Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing novel derivatives that can be screened for enhanced biological activity. This aspect is crucial for drug discovery processes where structural modifications can lead to improved efficacy and reduced side effects.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of 1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and selectivity for its targets. The piperidine ring can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table highlights structural and functional distinctions between the target compound and related molecules:
Functional and Pharmacokinetic Comparisons
However, the piperidine-3-carboxylic acid in the target compound counterbalances this with polar functionality, likely reducing nonspecific binding.
Piperidine-Carboxylic Acid Derivatives :
- The target compound’s piperidine-3-carboxylic acid moiety shares similarities with nipecotic acid prodrugs (), which are esterified to enhance bioavailability. This suggests the target could serve as a prodrug scaffold, though direct evidence is lacking.
- 1-(1H-Indol-3-ylmethyl)piperidine-4-carboxylic acid () demonstrates that positional isomerism (3- vs. 4-carboxylic acid) significantly impacts biological activity, with the 4-substituted analog showing stronger GABA reuptake inhibition.
Receptor Binding Potential: PPAR ligands in (e.g., indole-acetic acid derivatives) share structural motifs with the target compound, implying possible PPAR-γ agonism. However, the elongated propanoyl-piperidine chain may sterically hinder binding compared to shorter analogs.
Research Findings and Gaps
- Synthetic Feasibility: The propanoyl linker and benzyloxy-indole group are synthetically accessible via methods similar to those in (e.g., piperidine-catalyzed condensation).
- Biological Data: No direct studies on the target compound exist in the provided evidence.
- Safety Profile : Analogous compounds (e.g., piperidine-carboxylic acids in ) require rigorous handling due to irritant properties, suggesting similar precautions for the target compound.
Biological Activity
1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
- IUPAC Name : 1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as a modulator of serotonin receptors, which are crucial in regulating mood and anxiety.
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes that play a role in inflammatory pathways, potentially reducing inflammation and pain.
- Neuroprotective Effects : Preliminary studies suggest that the compound may offer neuroprotective benefits, possibly through antioxidant mechanisms.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid from various studies:
Case Study 1: Antidepressant Activity
A study conducted using animal models assessed the antidepressant-like effects of the compound. The results indicated that administration led to a significant decrease in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive symptoms.
Case Study 2: Inflammation Reduction
Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays revealed that it effectively reduced levels of TNF-alpha and IL-6 in cultured macrophages, indicating its potential use in treating inflammatory diseases.
Case Study 3: Neuroprotection
Research evaluating neuroprotective effects demonstrated that the compound could mitigate neuronal cell death induced by oxidative stressors. This suggests a promising avenue for further exploration in neurodegenerative disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
